Methyl 4-Androsten-3-one-17beta-Carboxylinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Androsten-3-one-17beta-Carboxylinate typically involves the esterification of androsterone derivatives. The reaction conditions often include the use of methanol and a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Androsten-3-one-17beta-Carboxylinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives from the ketone group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-Androsten-3-one-17beta-Carboxylinate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of novel steroid compounds.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory and antiandrogenic properties, making it a candidate for treating conditions like acne and seborrhea.
Industry: Utilized in the development of dermatological drugs and other pharmaceutical applications
Mechanism of Action
The mechanism of action of Methyl 4-Androsten-3-one-17beta-Carboxylinate involves its role as an inhibitor of testosterone 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby exerting antiandrogenic effects. This mechanism is particularly useful in treating androgen-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione (4-AD): A precursor in the synthesis of steroid hormones.
1,4-Androstadiene-3,17-dione (ADD): Another steroid precursor with similar applications.
9α-Hydroxyl-4-androstene-3,17-dione (9OH-AD): A hydroxylated derivative used in steroid synthesis.
Uniqueness
Methyl 4-Androsten-3-one-17beta-Carboxylinate is unique due to its specific antiandrogenic properties and its ability to inhibit testosterone 5α-reductase. This makes it particularly valuable in research focused on androgen-dependent conditions and the development of related therapeutic agents .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15?,16?,17?,18-,20+,21+/m1/s1 |
InChI Key |
XWFWMYFLNHTEBF-SPZLQLCUSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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